molecular formula C8H8O6 B14399775 4-Hydroxy-6-oxoocta-2,4-dienedioic acid CAS No. 89999-78-0

4-Hydroxy-6-oxoocta-2,4-dienedioic acid

Katalognummer: B14399775
CAS-Nummer: 89999-78-0
Molekulargewicht: 200.14 g/mol
InChI-Schlüssel: XBRPTASPFXQXPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-6-oxoocta-2,4-dienedioic acid is an oxodicarboxylic acid that exists as a tautomer of 4-maleylacetoacetic acid. This compound is characterized by its unique structure, which includes a carbonyl group of the α,β-unsaturated ketone moiety that has tautomerized to the corresponding enol form .

Vorbereitungsmethoden

The synthesis of 4-Hydroxy-6-oxoocta-2,4-dienedioic acid typically involves the tautomerization of 4-maleylacetoacetic acid. The reaction conditions for this transformation include the presence of specific catalysts and controlled temperature settings to ensure the stability of the enol form . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

4-Hydroxy-6-oxoocta-2,4-dienedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-6-oxoocta-2,4-dienedioic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-6-oxoocta-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of various metabolites. These interactions are crucial for understanding its biological effects and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-6-oxoocta-2,4-dienedioic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific tautomeric form and the resulting chemical properties that distinguish it from other related compounds.

Eigenschaften

CAS-Nummer

89999-78-0

Molekularformel

C8H8O6

Molekulargewicht

200.14 g/mol

IUPAC-Name

4-hydroxy-6-oxoocta-2,4-dienedioic acid

InChI

InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-3,9H,4H2,(H,11,12)(H,13,14)

InChI-Schlüssel

XBRPTASPFXQXPJ-UHFFFAOYSA-N

Kanonische SMILES

C(C(=O)C=C(C=CC(=O)O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.